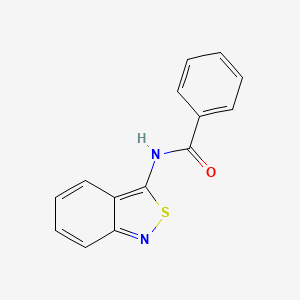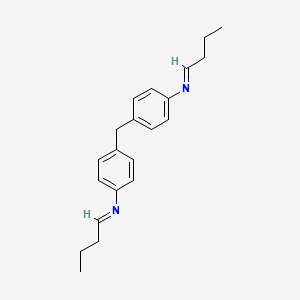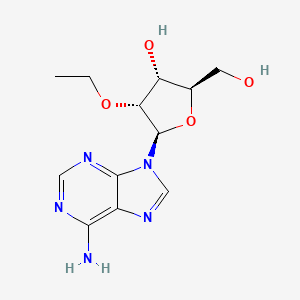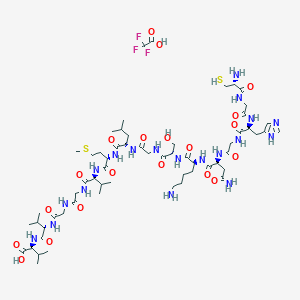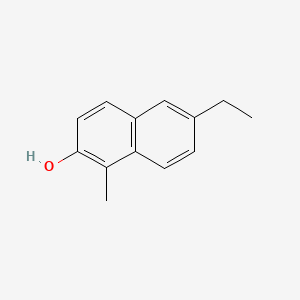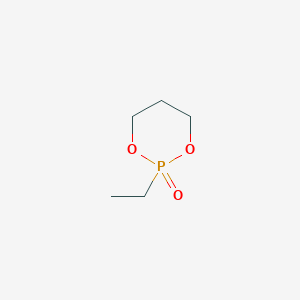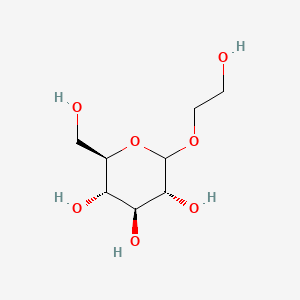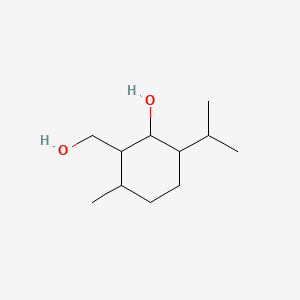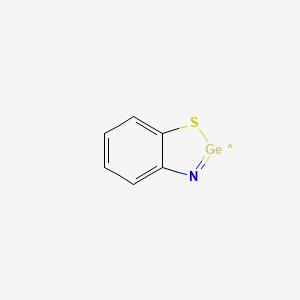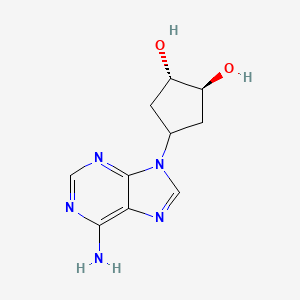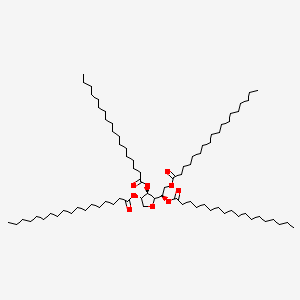
8-Methylspiro(2.5)octan-4-one semicarbazone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Methylspiro(2.5)octan-4-one semicarbazone is a chemical compound with the molecular formula C10H17N3O. It is characterized by a spiro structure, which includes a three-membered ring and a six-membered ring. The compound also contains a semicarbazone functional group, which is a derivative of urea and hydrazone .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Methylspiro(2.5)octan-4-one semicarbazone typically involves the reaction of 8-Methylspiro(2.5)octan-4-one with semicarbazide hydrochloride in the presence of a base such as sodium acetate. The reaction is usually carried out in an aqueous or alcoholic medium at room temperature or slightly elevated temperatures to facilitate the formation of the semicarbazone derivative .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but may include additional steps for purification and quality control to ensure the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
8-Methylspiro(2.5)octan-4-one semicarbazone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the semicarbazone group to other functional groups.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution Reagents: Halogens and other electrophiles are often used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or other derivatives .
Scientific Research Applications
8-Methylspiro(2.5)octan-4-one semicarbazone has various scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 8-Methylspiro(2.5)octan-4-one semicarbazone involves its interaction with specific molecular targets and pathways. The semicarbazone group can form stable complexes with metal ions and other molecules, influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
8-Methylspiro(2.5)octan-4-one: The parent compound without the semicarbazone group.
Spiro[2.5]octan-4-one derivatives: Compounds with similar spiro structures but different functional groups.
Semicarbazone derivatives: Compounds with the semicarbazone functional group but different core structures.
Uniqueness
8-Methylspiro(2.5)octan-4-one semicarbazone is unique due to its specific combination of a spiro structure and a semicarbazone group. This combination imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
Properties
CAS No. |
6684-61-3 |
|---|---|
Molecular Formula |
C10H17N3O |
Molecular Weight |
195.26 g/mol |
IUPAC Name |
[(E)-(4-methylspiro[2.5]octan-8-ylidene)amino]urea |
InChI |
InChI=1S/C10H17N3O/c1-7-3-2-4-8(10(7)5-6-10)12-13-9(11)14/h7H,2-6H2,1H3,(H3,11,13,14)/b12-8+ |
InChI Key |
KYMJGPIRJMHZOU-XYOKQWHBSA-N |
Isomeric SMILES |
CC1CCC/C(=N\NC(=O)N)/C12CC2 |
Canonical SMILES |
CC1CCCC(=NNC(=O)N)C12CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


